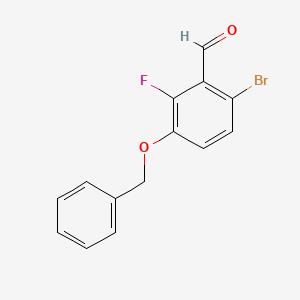

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde

Descripción general

Descripción

“3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is a chemical compound with the molecular formula C14H10BrFO2. It is not intended for human or veterinary use and is used for research purposes. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C14H10BrFO2/c15-12-6-7-13 (14 (16)11 (12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . The molecular weight of the compound is 309.13 g/mol. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structures

Bromination Studies

Studies show that bromination of hydroxybenzaldehydes can lead to the formation of brominated benzaldehydes, which are structurally related to 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde. These compounds have been used for further chemical transformations, such as conversion into methoxynaphthalene derivatives (Otterlo et al., 2004).

Fluorinated Compound Synthesis

Research involving 4-Bromo-2-fluorobenzaldehyde, a compound closely related to this compound, has led to the synthesis of various fluorinated compounds with potential applications in material science and pharmacology (Jagadhani et al., 2015).

Rotational Spectra Analysis

The study of rotational spectra of fluorobenzaldehydes, like 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, helps in understanding the molecular structure and bonding characteristics of similar fluorinated benzaldehydes (Sun et al., 2018).

Chemical Reactions and Applications

Palladium-Catalyzed Reactions

The synthesis of substituted 2-bromobenzaldehydes, like this compound, has been achieved using palladium-catalyzed ortho-bromination. This process is key in creating structurally diverse compounds for various applications (Dubost et al., 2011).

Synthesis of Tetra-Nuclear Macrocyclic Complexes

Brominated benzaldehydes have been used in the synthesis of complex macrocyclic compounds, such as Zn(II) complexes. These complexes have applications in catalysis and material science (Wang et al., 2021).

Gas Chromatography Analysis

Bromo-fluorobenzaldehydes have been analyzed using gas chromatography for impurity control in drug substance production, demonstrating their role in ensuring the quality of pharmaceutical products (Shen et al., 2016).

Mecanismo De Acción

Target of Action

It is used as a reactant in the preparation of thiophenylpyridinylpyrazolecarboxylic acid derivatives for use as guanylate cyclase activators . Guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, an important signaling molecule.

Biochemical Pathways

The compound is involved in the synthesis of guanylate cyclase activators . Guanylate cyclase is part of the cGMP pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the retina.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

Direcciones Futuras

The future directions of “3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” would depend on the specific research context in which it is used. As an important raw material and intermediate in organic synthesis, it could potentially be used in the development of new agrochemicals, pharmaceuticals, and dyestuffs .

Análisis Bioquímico

Biochemical Properties

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, leading to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, potentially altering its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites, potentially leading to changes in cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIVHAIKQQBTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232424 | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-05-0 | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

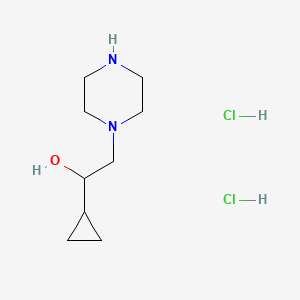

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

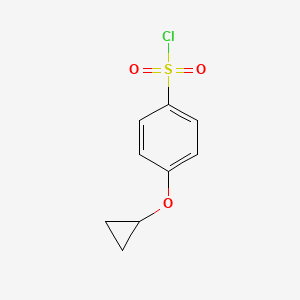

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

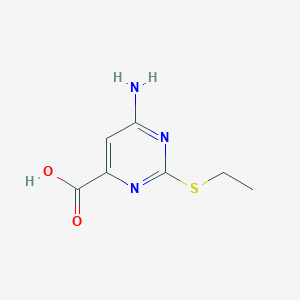

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

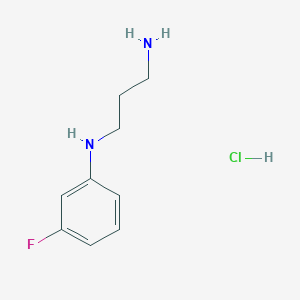

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)